2-(6,7-dimethoxy-4-oxo-1H-quinazolin-2-yl)acetonitrile
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Overview
Description
2-(6,7-Dimethoxy-4-oxo-1H-quinazolin-2-yl)acetonitrile is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their wide range of biological activities, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethoxy-4-oxo-1H-quinazolin-2-yl)acetonitrile typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . One common method includes the use of 6,7-dimethoxy-2-aminobenzamide as a starting material, which undergoes cyclization and subsequent reactions to form the desired quinazoline derivative .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(6,7-Dimethoxy-4-oxo-1H-quinazolin-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
2-(6,7-Dimethoxy-4-oxo-1H-quinazolin-2-yl)acetonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(6,7-dimethoxy-4-oxo-1H-quinazolin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects . For example, they may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-2,4-quinazolinedione: Another quinazoline derivative with similar biological activities.
2,4-Dichloro-6,7-dimethoxyquinazoline: Known for its antimicrobial properties.
4-Amino-2-chloro-6,7-dimethoxyquinazoline: Used in various chemical syntheses.
Uniqueness
2-(6,7-Dimethoxy-4-oxo-1H-quinazolin-2-yl)acetonitrile stands out due to its specific structure, which imparts unique biological activities and potential therapeutic applications . Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
2-(6,7-dimethoxy-4-oxo-1H-quinazolin-2-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-17-9-5-7-8(6-10(9)18-2)14-11(3-4-13)15-12(7)16/h5-6H,3H2,1-2H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIUWZWFVUMNKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N=C(N2)CC#N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=O)N=C(N2)CC#N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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